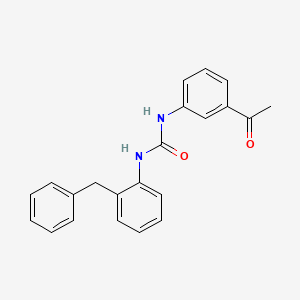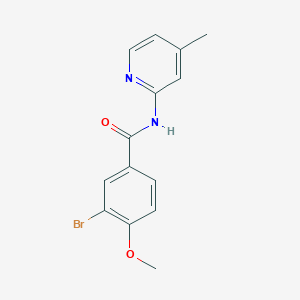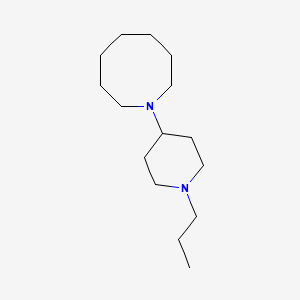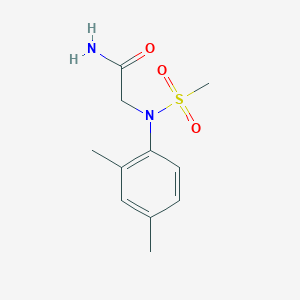![molecular formula C15H19N3OS B5758904 3-methyl-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B5758904.png)
3-methyl-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-methyl-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]butanamide is a chemical compound that has been studied for its potential use in scientific research. This compound is a member of the thiadiazole family and has been found to have interesting biochemical and physiological effects.
作用機序
The exact mechanism of action of 3-methyl-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]butanamide is not fully understood. However, it is believed to work by modulating the activity of certain enzymes in the brain and other tissues.
Biochemical and Physiological Effects:
Studies have shown that 3-methyl-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]butanamide has a number of interesting biochemical and physiological effects. It has been found to increase the release of dopamine in the brain, which may have implications for the treatment of certain neurological disorders. This compound has also been found to have anti-inflammatory properties, which could be useful in the treatment of various inflammatory conditions.
実験室実験の利点と制限
One advantage of using 3-methyl-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]butanamide in lab experiments is that it has been found to have a relatively low toxicity. This means that it can be used in a variety of experimental settings without causing harm to the subjects being studied. However, one limitation of using this compound is that its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.
将来の方向性
There are a number of potential future directions for research on 3-methyl-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]butanamide. One area of interest is in the development of new treatments for neurological disorders, such as Parkinson's disease. This compound's ability to modulate dopamine release in the brain could be useful in this regard. Another potential future direction is in the development of new anti-inflammatory agents, based on the properties of this compound. Finally, further research is needed to fully understand the mechanism of action of 3-methyl-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]butanamide, which could lead to the development of new drugs and therapies.
合成法
The synthesis of 3-methyl-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]butanamide can be achieved through a multi-step process. One of the most common methods involves the reaction of 2-phenylethylamine with thiosemicarbazide to form the intermediate 5-(2-phenylethyl)-1,3,4-thiadiazol-2-amine. This intermediate is then reacted with 3-methylbutyryl chloride to form the final product.
科学的研究の応用
3-methyl-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]butanamide has been studied for its potential use in a variety of scientific research applications. One area of interest is in the field of neuroscience, where it has been found to have an effect on the release of dopamine in the brain. This compound has also been studied for its potential use as an anti-inflammatory agent.
特性
IUPAC Name |
3-methyl-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3OS/c1-11(2)10-13(19)16-15-18-17-14(20-15)9-8-12-6-4-3-5-7-12/h3-7,11H,8-10H2,1-2H3,(H,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLTZJGQRVYTAJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1=NN=C(S1)CCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47201078 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-methyl-4-[(4-methyl-1-piperazinyl)carbonyl]-2-phenylquinoline](/img/structure/B5758827.png)
![N-[2-(dimethylamino)ethyl]-3,4-diethoxybenzamide](/img/structure/B5758858.png)

![2-(4-chlorophenyl)-N-[3-(trifluoromethoxy)phenyl]acetamide](/img/structure/B5758870.png)


![N-(3-chloro-2-methylphenyl)-N'-[2-(methylthio)phenyl]thiourea](/img/structure/B5758893.png)
![3-[(4-tert-butylbenzoyl)hydrazono]-N-(2-methoxy-4-nitrophenyl)butanamide](/img/structure/B5758896.png)
![N-{[(3-methylphenyl)amino]carbonothioyl}-2-phenyl-4-quinolinecarboxamide](/img/structure/B5758907.png)
![2-{[(3-cyclohexyl-5-mercapto-4H-1,2,4-triazol-4-yl)imino]methyl}-6-ethoxyphenol](/img/structure/B5758913.png)



